4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with morpholine derivatives. One common method includes the use of 4-methylmorpholine and thiazole derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
- N,N-dimethyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)aniline
Uniqueness
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring and the presence of the morpholine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H19N3OS |
---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H19N3OS/c1-8-9(2)16-11(13-8)12-6-10-7-14(3)4-5-15-10/h10H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
DHAXXCAZDUGAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CN(CCO2)C)C |
Origin of Product |
United States |
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